2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol
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Overview
Description
2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0{1,12}.0{3,8}]heptadeca-3,5,7-trien-11-yl]phenol is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0{1,12}.0{3,8}]heptadeca-3,5,7-trien-11-yl]phenol typically involves multiple steps, including cyclization and functional group transformations. The exact synthetic route can vary, but it generally requires precise control of reaction conditions such as temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a larger scale while maintaining consistency and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0{1,12}.0{3,8}]heptadeca-3,5,7-trien-11-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The phenolic group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of phenolic derivatives.
Scientific Research Applications
2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0{1,12}.0{3,8}]heptadeca-3,5,7-trien-11-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0{1,12}.0{3,8}]heptadeca-3,5,7-trien-11-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, which are the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0{1,12}.0{3,8}]heptadeca-3,5,7-trien-11-yl]methanol
- 2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0{1,12}.0{3,8}]heptadeca-3,5,7-trien-11-yl]aniline
Uniqueness
The uniqueness of 2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0{1,12}.0{3,8}]heptadeca-3,5,7-trien-11-yl]phenol lies in its specific molecular structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H23N3O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.01,12.03,8]heptadeca-3,5,7-trien-11-yl)phenol |
InChI |
InChI=1S/C20H23N3O2/c1-23-11-10-20-15(12-23)18(13-6-2-4-8-16(13)24)21-19(22-20)14-7-3-5-9-17(14)25-20/h2-9,15,18-19,21-22,24H,10-12H2,1H3 |
InChI Key |
QIHWHUQGGDZXRB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC23C(C1)C(NC(N2)C4=CC=CC=C4O3)C5=CC=CC=C5O |
Origin of Product |
United States |
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